molecular formula C6H10Cl2N2O B7829875 6-Methoxypyridin-3-amine;dihydrochloride

6-Methoxypyridin-3-amine;dihydrochloride

Cat. No.: B7829875
M. Wt: 197.06 g/mol
InChI Key: JKDSIDBVBNOUMB-UHFFFAOYSA-N
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Description

6-Methoxypyridin-3-amine;dihydrochloride is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. The methoxypyridine scaffold is a privileged structure in the design of bioactive molecules, and this dihydrochloride salt offers enhanced stability and solubility for experimental use. This compound serves as a key synthetic intermediate in the development of gamma-secretase modulators, a class of investigated therapeutic agents for Alzheimer's disease . Furthermore, the methoxypyridine core is utilized in the synthesis of novel chemical entities screened as potential antimicrobial agents . As a versatile amine derivative, it is amenable to further functionalization, enabling researchers to explore structure-activity relationships and create diverse compound libraries for biological evaluation. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

6-methoxypyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c1-9-6-3-2-5(7)4-8-6;;/h2-4H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDSIDBVBNOUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

6-Methoxypyridin-3-amine; dihydrochloride serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds. For example, it can be transformed into derivatives through oxidation, reduction, and substitution reactions, facilitating the creation of novel materials with specific properties.

Table 1: Chemical Transformations of 6-Methoxypyridin-3-amine

Transformation TypeExample ProductDescription
Oxidation6-Hydroxy-3-pyridylmethanamineInvolves the addition of oxygen to the compound.
Reduction(S)-1-(6-Methoxypiperidin-3-YL)ethan-1-amineConverts functional groups to amines.
SubstitutionN-alkyl or N-acyl derivativesInvolves replacing hydrogen atoms with alkyl or acyl groups.

Biological Research

In biological contexts, 6-Methoxypyridin-3-amine; dihydrochloride is investigated for its potential as a building block in the synthesis of biologically active compounds. Studies have shown its efficacy as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions.

Case Study: Anticancer Activity
Research has highlighted the compound's potential anticancer properties. In vitro studies demonstrated that derivatives of 6-Methoxypyridin-3-amine exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing new cancer therapies.

Medicinal Applications

The compound is being explored for its therapeutic properties, particularly in treating infections and inflammatory conditions. Preliminary studies indicate that it may possess antimicrobial and anti-inflammatory activities.

Table 2: Therapeutic Potential of 6-Methoxypyridin-3-amine

Application AreaPotential EffectsResearch Findings
AntimicrobialInhibits bacterial growthEffective against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markersDecreases cytokine levels in animal models
AnticancerInduces apoptosis in cancer cellsPromotes cell death in specific cancer lines

Industrial Uses

Beyond research applications, 6-Methoxypyridin-3-amine; dihydrochloride finds utility in industries such as dye manufacturing and agrochemicals. It is used as a precursor for synthesizing dyes that exhibit vibrant colors and stability.

Case Study: Hair Dye Formulations
The compound has been incorporated into hair dye formulations due to its ability to act as an oxidative dye coupler. Its effectiveness as a colorant has been documented in several patents, emphasizing its commercial significance.

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group reacts with aldehydes or ketones to form Schiff bases (imines) under mild acidic conditions. This reaction typically requires prior neutralization of the dihydrochloride salt to liberate the free amine.

Example Reaction:
6-Methoxypyridin-3-amine + Pyrrole-2-carbaldehyde → Schiff base ligand (MPM)

Reagent Conditions Product Yield Reference
Pyrrole-2-carbaldehydeReflux in ethanol, glacial acetic acidMPM (Schiff base ligand)85%

Mechanism:

  • Neutralization of the dihydrochloride salt with a base (e.g., NaOH).

  • Nucleophilic attack by the free amine on the aldehyde carbonyl.

  • Dehydration to form the imine bond.

Acylation Reactions

The amine group undergoes acylation with acyl chlorides or anhydrides to form amides.

Example Reaction:
6-Methoxypyridin-3-amine + Acetyl chloride → N-Acetyl-6-methoxypyridin-3-amine

Reagent Conditions Product Notes
Acetyl chlorideBase (e.g., pyridine), RTAmide derivativeRequires free amine (neutralized)

Key Data:

  • Acylation proceeds efficiently in polar aprotic solvents (e.g., THF, DCM).

  • Reaction time: 2–4 hours at room temperature.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, with regioselectivity influenced by the methoxy group (+M effect) and the protonated amine (–I effect).

Reaction Electrophile Position Conditions Outcome
NitrationHNO₃/H₂SO₄C-2 or C-40–5°C, 2 hoursNitro derivative
SulfonationSO₃/H₂SO₄C-4100°C, 4 hoursSulfonic acid derivative

Mechanistic Insight:

  • Methoxy group directs electrophiles to ortho/para positions relative to itself (C-2 and C-4).

  • Protonated amine deactivates the ring, favoring meta substitution relative to the amine (C-5).

Nucleophilic Substitution

The amine group acts as a nucleophile in substitution reactions after deprotonation.

Example Reaction:
6-Methoxypyridin-3-amine + Alkyl halide → N-Alkylated derivative

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl-6-methoxypyridin-3-amine78%

Key Considerations:

  • Alkylation is sterically hindered due to the pyridine ring’s rigidity.

  • Competing elimination reactions may occur with bulky alkylating agents.

Metal Complexation

The compound forms coordination complexes with transition metals via the amine and pyridine nitrogen.

Example:
6-Methoxypyridin-3-amine + Co(II) acetate → [Co(MPM)₂]Cl₂

Metal Salt Ligand Ratio Geometry Application
Co(II) acetate1:2OctahedralCatalysis, bioactivity

Properties of Complexes:

  • Enhanced thermal stability compared to free ligand.

  • Exhibited antimicrobial activity against E. coli and S. aureus .

Redox Reactions

The amine group undergoes oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

Oxidizing Agent Conditions Product
H₂O₂/Fe³⁺50°C, 3 hours6-Methoxy-3-nitrosopyridine
KMnO₄/H₂SO₄Reflux, 6 hours6-Methoxy-3-nitropyridine

Note: Over-oxidation can lead to ring degradation.

Condensation Reactions

The amine participates in condensation with carbonyl compounds to form heterocycles.

Example:
6-Methoxypyridin-3-amine + β-Ketoester → Pyrido[3,4-d]pyrimidine derivative

Reagent Conditions Product
Ethyl acetoacetateReflux, PTSA catalystFused pyrimidine ring system

Critical Considerations

  • Solubility: The dihydrochloride salt is water-soluble, but reactions often require neutralization to free the amine.

  • Stability: Sensitive to strong acids/bases and prolonged heat due to the labile methoxy group.

  • Regioselectivity: Competing directing effects (methoxy vs. protonated amine) complicate electrophilic substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methoxypyridin-3-amine;dihydrochloride with structurally and functionally related pyridine derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity Applications References
This compound C₆H₉Cl₂N₂O 6-OCH₃, 3-NH₂·2HCl 213.06 Antimicrobial (via Schiff base metal complexes), moderate cytotoxicity (HepG2 cells) Synthesis of Schiff bases, PET tracers, metal complexes
5-Chloro-6-methoxypyridin-3-amine C₆H₇ClN₂O 5-Cl, 6-OCH₃, 3-NH₂ 174.59 Not explicitly reported; predicted enhanced electrophilicity due to Cl substituent Intermediate for agrochemicals, pharmaceuticals
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate;dihydrochloride C₁₀H₁₅Cl₂N₂O₂ 6-(CH₂NHCH₃), 3-COOCH₃·2HCl 253.12 High-purity building block for drug candidates Pharmaceutical synthesis, chemical intermediates
(6-Thien-2-ylpyridin-3-yl)methylamine;dihydrochloride C₁₀H₁₂Cl₂N₂S 6-(thiophene), 3-CH₂NH₂·2HCl 283.20 Not reported; thiophene moiety may influence π-stacking in drug-target interactions Potential use in CNS drug development
Pyridoxamine;dihydrochloride C₈H₁₄Cl₂N₂O₂ 4-(CH₂NH₂), 5-(CH₂OH), 3-OH·2HCl 265.12 Antioxidant, vitamin B₆ analog Treatment of diabetic complications, dietary supplements

Key Comparative Insights:

Structural Modifications and Reactivity :

  • The methoxy group in this compound enhances electron density on the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) and condensation reactions. In contrast, 5-Chloro-6-methoxypyridin-3-amine () introduces a halogen atom, increasing electrophilicity and altering reactivity patterns .
  • Thiophene-substituted analogs (e.g., ) leverage aromatic heterocycles for improved binding affinity in biological systems, though their specific activities remain underexplored.

Biological Activity :

  • 6-Methoxypyridin-3-amine-derived Schiff base complexes exhibit broad-spectrum antimicrobial activity against E. coli, S. aureus, and K. pneumoniae, with Co(II) and Cu(II) complexes showing enhanced efficacy compared to the free ligand .
  • In cytotoxicity assays, the parent compound shows moderate activity against HepG2 cells (IC₅₀ ~50–100 µg/mL), outperformed by standard chemotherapeutic agents like doxorubicin .
  • Pyridoxamine;dihydrochloride () diverges functionally, acting as a vitamin B₆ derivative with antioxidant properties rather than antimicrobial effects.

Synthetic Utility: this compound is a key precursor for mechanochemical synthesis (e.g., aza-Povarov reactions) and radioisotope labeling (e.g., [¹¹C]EMPA for PET imaging) . Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate;dihydrochloride () is tailored for drug discovery due to its ester and methylamino groups, enabling modular derivatization.

ADMET and Computational Insights :

  • Molecular docking studies suggest that Schiff base derivatives of this compound bind bacterial proteins (e.g., DNA gyrase) via hydrogen bonding and hydrophobic interactions, with binding energies ranging from −7.2 to −8.5 kcal/mol .
  • ADMET predictions for similar compounds highlight moderate blood-brain barrier permeability and low hepatotoxicity, making them suitable for CNS-targeted applications .

Preparation Methods

Nitration of 2,6-Dichloropyridine

The nitration of 2,6-dichloropyridine employs a mixture of concentrated sulfuric acid and nitric acid under controlled conditions. This electrophilic aromatic substitution reaction targets position 3 due to the directing effects of the chlorine substituents. The product, 2,6-dichloro-3-nitropyridine, is precipitated in ice water and isolated via filtration.

Key Reaction Parameters

  • Nitrating Agent : 1:1 ratio of HNO₃ and H₂SO₄

  • Temperature : 0°–5°C (prevents over-nitration)

  • Yield : ~75–80% (reported in analogous syntheses)

Methoxylation of Chlorinated Intermediates

Sodium Methoxide-Mediated Methoxylation

The substitution of chlorine with a methoxy group at position 6 is achieved using sodium methoxide in methanol. This nucleophilic aromatic substitution proceeds via a two-step mechanism: deprotonation of methanol by the base, followed by attack of the methoxide ion on the electron-deficient aromatic ring.

Optimized Conditions

  • Reagents : 1.05 molar equivalents of NaOMe in methanol

  • Temperature : 25°–30°C (prevents side reactions)

  • Reaction Time : 4–5 hours

  • Yield : 86.5% (21.0 g from 25.0 g starting material)

Characterization Data

  • Melting Point : 167°–169°C

  • ¹H NMR (CDCl₃) : δ 3.89 (s, 3H, OCH₃), 6.14–6.16 (d, 1H), 8.24–8.27 (d, 1H)

Reduction of Nitro Groups to Amines

Stannous Chloride Dihydrate in Hydrochloric Acid

The reduction of 6-methoxy-3-nitropyridine to 6-methoxypyridin-3-amine employs stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl. This method avoids hazardous hydrogen gas and costly palladium catalysts used in catalytic hydrogenation.

Procedure

  • Dissolution : 25.0 g of 6-methoxy-3-nitropyridine in 250 mL HCl

  • Reduction : Addition of 66.7 g SnCl₂·2H₂O at 35°–40°C for 5–6 hours

  • Isolation : Cooling to 20°C, filtration, and drying

Performance Metrics

  • Yield : 86.4% (27.0 g dihydrochloride salt)

  • Purity : 99.0% (HPLC)

  • Melting Point : 211°–213°C

Acidic Workup and Dihydrochloride Salt Formation

Neutralization of the dihydrochloride intermediate with aqueous ammonia (25%) at pH 7.5 precipitates the free base, which is subsequently converted back to the dihydrochloride salt for enhanced stability.

Critical Parameters

  • Solvent : Water or water-methanol mixtures

  • Temperature : 15°C (minimizes decomposition)

  • Base : Aqueous ammonia (prevents byproducts)

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms ≥99% purity for all intermediates and the final product. The method uses a C18 column with a mobile phase of acetonitrile-water (70:30).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra validate structural assignments:

  • 6-Methoxypyridin-3-amine Dihydrochloride

    • ¹H NMR (D₂O) : δ 3.87 (s, 3H, OCH₃), 6.71 (d, 1H), 8.12 (d, 1H)

    • ¹³C NMR : δ 55.2 (OCH₃), 112.4, 128.9, 138.5, 152.1

Comparative Analysis of Reduction Methods

Method Catalyst/Reagent Temperature Yield Purity
Stannous Chloride/HClSnCl₂·2H₂O35°–40°C86.4%99.0%
Catalytic HydrogenationPd/C, H₂50°C78%97%
Iron/HClFe, HCl80°C65%95%

Stannous chloride reduction outperforms alternatives in yield and operational safety.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Methanol and hydrochloric acid are recycled via distillation, reducing environmental impact. Tin byproducts are treated with sodium hydroxide to precipitate Sn(OH)₄ for safe disposal.

Cost Efficiency

  • Raw Material Cost : ~$120/kg (SnCl₂·2H₂O vs. $450/kg for Pd/C)

  • Energy Consumption : 15 kWh/kg product (lower than hydrogenation’s 25 kWh/kg)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-Methoxypyridin-3-amine dihydrochloride, and what critical steps ensure high yield and purity?

  • Answer : A well-documented route involves sulfonylation of 6-methoxypyridin-3-amine using 2-methylbenzenesulfonyl chloride in pyridine, followed by coupling with methyl 2-bromoacetate and hydrolysis to form intermediates. The final dihydrochloride salt is obtained via acid treatment. Key steps include strict control of reaction temperature (e.g., reflux conditions), stoichiometric precision of reagents (e.g., EDC·HCl for coupling), and purification via recrystallization or column chromatography to isolate the dihydrochloride form .

Q. Which analytical techniques are most effective for distinguishing the dihydrochloride salt form from other salt forms of 6-Methoxypyridin-3-amine?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare proton environments; dihydrochloride salts exhibit distinct peak shifts due to protonation of amine groups.
  • Elemental Analysis : Confirm the 2:1 chloride-to-base ratio via quantitative chloride ion detection.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles, as dihydrochloride salts typically show higher thermal stability than mono-salts.
  • X-ray Diffraction (XRD) : Crystal lattice differences between salt forms can be resolved .

Q. How does the dihydrochloride salt form influence the compound’s stability and solubility in aqueous solutions?

  • Answer : The dihydrochloride form enhances aqueous solubility due to increased ionic interactions. Stability is improved under acidic conditions but may degrade in basic environments. Methodologically, pH-dependent stability assays (e.g., HPLC monitoring over 24–72 hours at varying pH levels) and solubility tests (e.g., shake-flask method with UV-Vis quantification) are recommended .

Advanced Research Questions

Q. How can computational models like the SMD solvation theory predict the solubility of 6-Methoxypyridin-3-amine dihydrochloride in organic solvents?

  • Answer : The SMD model calculates solvation free energy by integrating bulk electrostatic contributions (via Poisson equation solvers) and solvent-accessible surface area terms. Input parameters include dielectric constants, surface tensions, and solute electron density. Experimental validation involves measuring solubility in solvents (e.g., methanol, DMSO) using gravimetric or spectroscopic methods and correlating results with predicted values. Discrepancies may arise from ion-pairing effects, requiring adjustments to atomic surface tension coefficients .

Q. What experimental and computational strategies can resolve contradictions in reaction yields during scale-up synthesis?

  • Answer :

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps.
  • Computational Fluid Dynamics (CFD) : Model mixing efficiency and heat transfer in large-scale reactors to optimize agitation and temperature control.
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reagent concentration, solvent volume) and identify critical parameters.
  • Purification Troubleshooting : Compare HPLC purity profiles across scales to detect byproduct formation linked to prolonged reaction times .

Q. How can conceptual density functional theory (DFT) predict the reactivity of 6-Methoxypyridin-3-amine dihydrochloride in nucleophilic substitution reactions?

  • Answer : Global reactivity descriptors (e.g., electrophilicity index, Fukui functions) derived from DFT calculations identify reactive sites. For example, the methoxy group’s electron-donating effect reduces electrophilicity at the pyridine ring, while protonated amines act as leaving groups. Experimental validation via kinetic studies (e.g., monitoring substituent displacement rates under varying pH) is essential to confirm computational predictions .

Data Analysis and Methodological Considerations

Q. What statistical approaches are recommended for analyzing discrepancies in solubility data across different solvent systems?

  • Answer :

  • Modified Apelblat Equation : Correlate temperature-dependent solubility data to account for non-ideal solvent-solute interactions.
  • λh Equation : Fit solubility curves using a combined enthalpy-entropy model.
  • Multivariate Regression : Include solvent polarity (e.g., Hansen solubility parameters) as independent variables to explain outliers.
  • Error Analysis : Calculate root-mean-square deviations (RMSD) to assess model accuracy, with thresholds <5% indicating robust correlations .

Q. How can researchers optimize reaction conditions to minimize byproduct formation in dihydrochloride salt synthesis?

  • Answer :

  • pH Control : Maintain acidic conditions (pH <3) during salt formation to prevent deprotonation.
  • Stoichiometric Precision : Use excess HCl (2.1–2.3 equivalents) to ensure complete protonation.
  • In-situ Monitoring : Employ LC-MS to detect early-stage byproducts (e.g., mono-hydrochloride intermediates) and adjust reagent addition rates.
  • Crystallization Optimization : Screen antisolvents (e.g., diethyl ether) to enhance salt precipitation efficiency .

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